molecular formula C20H21BrN2O3S B2769420 (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865174-23-8

(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2769420
CAS No.: 865174-23-8
M. Wt: 449.36
InChI Key: WNOQRJVOUAPGFJ-XDOYNYLZSA-N
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Description

(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps. One common route starts with the preparation of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . The resulting intermediate undergoes further reactions to introduce the ethoxy and bromo substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown potential in biological and medicinal applications due to its ability to interact with biological targets. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties . Researchers are exploring its use in drug development for treating various diseases .

Industry

In the industrial sector, benzothiazole derivatives, including this compound, are used in the production of dyes, pigments, and other materials. Their stability and reactivity make them suitable for various applications in materials science .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide apart from these similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-bromo-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3S/c1-3-25-12-11-23-17-10-9-14(26-4-2)13-18(17)27-20(23)22-19(24)15-7-5-6-8-16(15)21/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOQRJVOUAPGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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